molecular formula C18H16N2O B15156098 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine

Cat. No.: B15156098
M. Wt: 276.3 g/mol
InChI Key: MJMCYBCLMPPPCY-UHFFFAOYSA-N
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Description

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine is a complex organic compound characterized by its unique structure, which includes an indeno[1,2-d][1,3]oxazole moiety fused with a cyclopropylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine apart from these similar compounds is its unique combination of the indeno[1,2-d][1,3]oxazole and cyclopropylpyridine moieties.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2

InChI Key

MJMCYBCLMPPPCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45

Origin of Product

United States

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